molecular formula C10H13NO2 B1634184 (2R,3S)-2-amino-3-phenylbutanoic acid

(2R,3S)-2-amino-3-phenylbutanoic acid

Cat. No.: B1634184
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Amino-3-phenylbutanoic acid is a chiral non-proteinogenic amino acid characterized by a phenyl group at the β-carbon (C3) and an amino group at the α-carbon (C2), with specific (2R,3S) stereochemistry. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in peptide synthesis and drug development, due to its rigid aromatic side chain and stereochemical properties .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2R,3S)-2-amino-3-phenylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m0/s1

InChI Key

IRZQDMYEJPNDEN-IONNQARKSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with key analogs, highlighting structural differences, functional groups, and applications:

Compound Name Structure/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Evidence Source
(2R,3S)-2-Amino-3-phenylbutanoic acid α-amino, β-phenyl, (2R,3S) configuration 195.22 Pharmaceutical intermediate
(2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid Imine, hydroxyl, 4-aminophenyl substituent ~280* Corrosion inhibition (carbon steel)
(2S,3R)-3-Acetoxy-2-aminobutanoic acid α-amino, β-acetoxy, shorter chain 161.16 Pharmaceutical ingredient
(2R,3S)-Dihydroxybutanoic acid α,β-dihydroxy, (2R,3S) configuration 136.10 Metabolic biomarker in IDH-mutant AML
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid β-amino, α-hydroxy, (2R,3S) configuration 195.22 Peptide synthesis



*Estimated based on molecular formula.

Key Observations:
  • Functional Group Impact: The presence of hydroxyl groups (e.g., in dihydroxybutanoic acid) enhances solubility but reduces stability under acidic conditions . In contrast, aromatic substituents (e.g., phenyl group in the target compound) improve hydrophobic interactions in drug-receptor binding .
  • Stereochemical Sensitivity: The (2R,3S) configuration in the target compound and its dihydroxy analog is critical for biological activity. For example, (2R,3S)-dihydroxybutanoic acid serves as a diagnostic biomarker for IDH1/2-mutant acute myeloid leukemia (AML) with 87.3% sensitivity at 80% specificity .

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